2-(4-Fluoro-2-nitrophenoxy)benzaldehyde
Description
2-(4-Fluoro-2-nitrophenoxy)benzaldehyde is a benzaldehyde derivative featuring a substituted phenoxy group at the ortho position of the benzaldehyde ring. The substituents include a nitro (-NO₂) group at the 2-position and a fluorine atom at the 4-position of the phenoxy moiety. Its structural uniqueness lies in the combination of electron-withdrawing groups (nitro and fluorine), which influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C13H8FNO4 |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
2-(4-fluoro-2-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H8FNO4/c14-10-5-6-13(11(7-10)15(17)18)19-12-4-2-1-3-9(12)8-16/h1-8H |
InChI Key |
SKKHPBKPJNSTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Benzaldehyde Derivatives
Structural Analogues and Substituent Effects
The following structurally related compounds are compared:
2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1)
4-Fluoro-2-((4-nitrophenyl)ethynyl)benzaldehyde (CAS 1443350-84-2)
2-(4-Chlorophenoxy)benzaldehyde (CAS 111826-11-0)
2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)
Eurotirumin (a natural benzaldehyde derivative from Eurotium fungi)
Table 1: Structural and Physicochemical Properties
Table 2: Bioactivity Comparison
Market and Industrial Relevance
- 2-(Diphenylphosphino)benzaldehyde: High demand in North America (2014–2024 CAGR: ~5%) for pharmaceutical and catalytic applications .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Fluoro-2-nitrophenoxy)benzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves nucleophilic aromatic substitution (SNAr) between 4-fluoro-2-nitrophenol and benzaldehyde derivatives. For example, substituted benzaldehydes can react with phenols under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Variations in solvent polarity (e.g., DMF vs. ethanol), temperature, and stoichiometry of reactants significantly impact yield. For instance, higher temperatures (80–100°C) and polar aprotic solvents like DMF may enhance reactivity of electron-deficient aromatic systems but require careful control to avoid side reactions such as nitro group reduction .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : and NMR are critical for confirming the aldehyde proton (δ ~10 ppm) and nitrophenoxy substitution patterns. Fluorine coupling in NMR can resolve positional isomerism .
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1520/1340 cm (asymmetric/symmetric NO stretches) confirm functional groups .
- HPLC-MS : Reverse-phase HPLC with ESI-MS detects impurities (e.g., unreacted phenol or over-oxidized products) and quantifies purity .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (N or Ar) at 0–4°C. The nitro group is sensitive to photodegradation and moisture, which can hydrolyze the aldehyde to carboxylic acid derivatives. Avoid contact with reducing agents (e.g., metal hydrides) to prevent nitro group reduction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the nitro group in this compound?
Methodological Answer: Discrepancies in nitro group reactivity (e.g., reduction vs. stability) often arise from solvent and catalyst choices. For example:
- Reductive conditions : Use Pd/C or Zn/HCl for selective nitro-to-amine conversion, but avoid excess reductants to prevent aldehyde reduction .
- Photostability : UV-Vis studies under controlled light exposure (λ = 300–400 nm) can quantify decomposition pathways. Compare kinetic data across solvents (e.g., acetonitrile vs. DMSO) to model degradation .
Q. What strategies optimize the use of this compound in synthesizing bioactive macrocycles?
Methodological Answer: The aldehyde group enables Schiff base formation with polyamines. Key considerations:
- Stoichiometry : Use a 1:1 molar ratio of aldehyde to diamine (e.g., ethylenediamine) to favor [2 + 2] macrocycles over polymers.
- Template effects : Add metal ions (e.g., Cu) to preorganize reactants and enhance cyclization efficiency.
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate macrocyclic products .
Q. How do crystallographic data inform structural analysis of derivatives of this compound?
Q. What analytical pitfalls arise when correlating computational models with experimental data for this compound?
Methodological Answer:
- DFT limitations : Gas-phase DFT calculations may overestimate planarity due to neglecting solvent effects. Compare with solvated models (e.g., COSMO-RS) to align with experimental NMR shifts .
- Crystallographic vs. spectroscopic data : Discrepancies in bond lengths (e.g., C=O: 1.21 Å in XRD vs. 1.23 Å in DFT) highlight the need for multi-method validation .
Q. How can researchers mitigate hazards during large-scale reactions involving this compound?
Methodological Answer:
- Ventilation : Use fume hoods with >0.5 m/s face velocity to control volatile byproducts (e.g., NO).
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats.
- Waste disposal : Neutralize nitro-containing waste with FeSO/HSO before disposal to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
